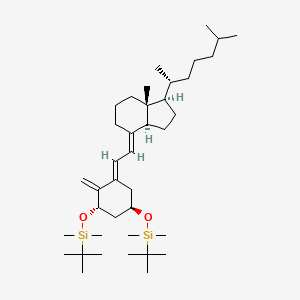

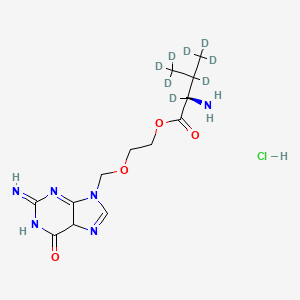

Lovastatin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lovastatin is used together with a proper diet to lower cholesterol and triglyceride (fat) levels in the blood. This medicine may also help prevent medical problems (eg, chest pain, heart attack, stroke) caused by fat clogging the blood vessels .

Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate acting enoyl reductase (LovC). A full trans DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps . The lovastatin synthesis pathway consumes carbon more slowly than the biomass growth process .Molecular Structure Analysis

The domain organization of LovB is an X-shaped face-to-face dimer containing eight connected domains. The binding of LovC laterally to the malonyl-acetyl transferase domain allows the completion of an L-shaped catalytic chamber consisting of six active domains .Chemical Reactions Analysis

Lovastatin showed a melting point at 445 K and thermal stability up to 535 K . After intrinsic stability tests and observations on hydrolytic degradation of lovastatin, the drug was subjected to physical contact (4 h, 333 K) with BHA and citric acid excipients, which were given incompatible by DSC, to assess and identify a possible degradation product by HPLC .Physical And Chemical Properties Analysis

Lovastatin is a lipid-lowering drug and fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus . It has morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .科学的研究の応用

Treatment of Hyperlipidemia

Lovastatin is a 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase inhibitor widely used in the treatment of hyperlipidemia . The inhibition of HMG-CoA reductase in the mevalonate pathway leads to the suppression of cell proliferation and induction of apoptosis .

Cancer Treatment

Lovastatin has been found to induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) to promote apoptosis by activating the cGAS-STING pathway in human colorectal cancer cells . This suggests that Lovastatin could be used as a potential treatment for colorectal cancer.

Production of Simvastatin

Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin . Simvastatin, a lovastatin semisynthetic derivative, can be efficiently synthesized from monacolin J (lovastatin without the side chain) by a process that uses the Aspergillus terreus enzyme acyltransferase LovD .

Biotechnological Production

Lovastatin is mainly produced by Aspergillus terreus strains, and can be produced industrially by liquid submerged fermentation, but can also be produced by the emerging technology of solid-state fermentation .

Genetic Strain Improvement

New findings in the regulation of lovastatin biosynthesis, like ROS regulation, have led to applications in molecular genetic strain improvement methods and production systems .

作用機序

Target of Action

Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

Lovastatin is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . This active metabolite is a strong inhibitor of HMG-CoA reductase . Lovastatin acts by competitively inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis .

Biochemical Pathways

The primary biochemical pathway affected by lovastatin is the mevalonate pathway . This pathway is responsible for the endogenous production of cholesterol and several other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized primarily by CYP3A4 isoenzymes . The long prescription periods of lovastatin and its pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level . Lovastatin’s absorption can be influenced by food intake, with plasma concentrations of both active and total inhibitors being about two-thirds those found when lovastatin is administered immediately after a standard test meal .

Action Environment

Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been discovered to regulate lovastatin biosynthesis at the transcriptional level . Additionally, unexpected environmental stimuli, like quorum sensing-type molecules and support stimuli, have been identified to induce the synthesis of lovastatin . These findings suggest that the action, efficacy, and stability of lovastatin can be influenced by various environmental factors .

Safety and Hazards

将来の方向性

Given that statin therapy is a cornerstone of ASCVD prevention, it is essential for clinicians to understand statin safety issues and the available evidence supporting the incorrect perception that statins have common adverse effects . The prescription of statins is increasing and statin therapy is often lifelong, in particular in patients with other risk factors .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin-d3 involves the incorporation of deuterium atoms into Lovastatin, which is a cholesterol-lowering drug. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": ["Lovastatin", "Deuterated reagents"], "Reaction": ["1. Protection of the hydroxyl group at C-3 of Lovastatin with TBDMS chloride", "2. Reduction of the lactone ring with sodium borohydride", "3. Deuterium exchange using deuterated reagents", "4. Deprotection of the TBDMS group with TBAF", "5. Esterification of the carboxylic acid group with a deuterated alcohol", "6. Purification of Lovastatin-d3 by chromatography"] } | |

CAS番号 |

1002345-93-8 |

分子式 |

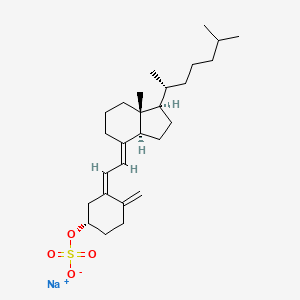

C24H33O5D3 |

分子量 |

407.56 |

外観 |

White Solid |

melting_point |

152-155°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

75330-75-5 (unlabelled) |

同義語 |

(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |

タグ |

Lovastatin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。